molecular formula C13H16INO B8267984 1-(1-(2-Iodophenyl)ethyl)piperidin-4-one

1-(1-(2-Iodophenyl)ethyl)piperidin-4-one

Cat. No.: B8267984
M. Wt: 329.18 g/mol
InChI Key: ZPMIOUOFYXVNRW-UHFFFAOYSA-N
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Description

1-(1-(2-Iodophenyl)ethyl)piperidin-4-one is a piperidin-4-one derivative featuring a 2-iodophenyl group attached via an ethyl chain to the nitrogen atom of the piperidone ring. Piperidin-4-one scaffolds are widely explored in medicinal chemistry due to their structural versatility and bioactivity . The iodine atom in the 2-position of the phenyl group may enhance molecular interactions, such as halogen bonding, which can influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

1-[1-(2-iodophenyl)ethyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-10(12-4-2-3-5-13(12)14)15-8-6-11(16)7-9-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMIOUOFYXVNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1I)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Iodophenyl)ethyl)piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodoacetophenone and piperidin-4-one.

    Alkylation Reaction: 2-iodoacetophenone is reacted with piperidin-4-one in the presence of a base such as potassium carbonate to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Iodophenyl)ethyl)piperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

1-(1-(2-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group can enhance binding affinity to certain biological targets, while the piperidinone moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

1-(2-Phenylethyl)piperidin-4-one

  • Structure : Lacks the iodine atom, featuring a simple phenyl group instead of 2-iodophenyl.
  • Biological Activity: Piperidin-4-one derivatives with phenyl groups are precursors to psychoactive substances, as noted in the Red List of precursors .

1-[2-(2-Methyl-5-nitro-imidazol-1-yl)-ethyl]-piperidin-4-one

  • Structure : Contains a nitroimidazole moiety instead of 2-iodophenyl.
  • Application : Used in the synthesis of TNP-2198, a dual-targeted antibiotic combining rifamycin and nitroimidazole pharmacophores .
  • Key Difference : The nitroimidazole group confers antiparasitic and antibacterial activity, whereas the iodine in the target compound may favor different therapeutic applications .

Aliphatic and Heterocyclic Substituents

1-(Prop-2-yn-1-yl)piperidin-4-one

  • Structure : Features a propargyl group (C≡CH) as the N-substituent.
  • Physicochemical Properties : Higher solubility in polar organic solvents (e.g., alcohols, ethers) due to the propargyl group’s polarity .

1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one

  • Structure : Incorporates a morpholine ring via an ethyl linker.
  • Application : Used in life science research, though specific biological data are unavailable .
  • Key Difference : The morpholine group enhances water solubility and metabolic stability compared to hydrophobic aryl substituents .

Substituted Arylpiperidin-4-ones with Pharmacological Relevance

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one

  • Structure : Contains trimethoxyphenyl groups at positions 2 and 6 and a chloroacetyl moiety.
  • Biological Activity : Aryl substituents at 2 and 6 positions are associated with antitumor and antimicrobial activities .

1-(7-Fluoroquinolin-8-yl)piperidin-4-one

  • Structure: Substituted with a fluoroquinoline heterocycle.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one C₁₃H₁₆INO 2-Iodophenyl, ethyl linker Potential halogen-mediated interactions
1-(2-Phenylethyl)piperidin-4-one C₁₃H₁₇NO Phenyl, ethyl linker Precursor to psychoactive agents
1-[2-(2-Methyl-5-nitro-imidazol-1-yl)-ethyl]-piperidin-4-one C₁₁H₁₆N₄O₂ Nitroimidazole, ethyl linker Antibiotic (TNP-2198 synthesis)
1-(Prop-2-yn-1-yl)piperidin-4-one C₈H₁₁NO Propargyl group Solubility in organic solvents
1-(7-Fluoroquinolin-8-yl)piperidin-4-one C₁₄H₁₃FN₂O Fluoroquinoline Antibacterial potential
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one C₂₄H₂₇ClNO₇ Trimethoxyphenyl, chloroacetyl Antimicrobial, antitumor

Key Findings and Implications

  • Halogen Effects: The 2-iodophenyl group in the target compound may improve binding affinity through halogen bonding compared to non-halogenated analogs .
  • Substituent Diversity: Aliphatic (e.g., propargyl) and heterocyclic (e.g., morpholine, quinoline) substituents modulate solubility, stability, and target specificity .
  • Pharmacological Potential: Aryl and heteroaryl substitutions at specific positions (e.g., 2 and 6 in trimethoxyphenyl derivatives) enhance antimicrobial and antitumor activities .

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